molecular formula C15H26O B13422892 2,3-Dihydrofarnesal CAS No. 32480-08-3

2,3-Dihydrofarnesal

Cat. No.: B13422892
CAS No.: 32480-08-3
M. Wt: 222.37 g/mol
InChI Key: ITBYWGRSPHMAEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of optically active 2,3-dihydrofarnesal involves several steps. One method includes the amination of β-farnesene in the presence of a lithium salt of an amine to obtain (2E)-farnesyl allylamine. This intermediate is then subjected to asymmetric isomerization to produce an optically active farnesyl enamine, which is finally converted to this compound through solvolysis .

Industrial Production Methods: Industrial production methods for this compound are designed to be economically advantageous by shortening the process and improving yield. The selective amination and subsequent steps ensure the production of high-purity optically active this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrofarnesal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various aldehydes, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dihydrofarnesal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydrofarnesal involves its interaction with olfactory receptors in the human nose. When inhaled, it activates specific olfactory receptors, leading to the perception of its floral scent. The molecular targets include olfactory receptor neurons, which transmit signals to the brain, resulting in the sensation of smell .

Properties

IUPAC Name

3,7,11-trimethyldodeca-6,10-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBYWGRSPHMAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315436
Record name 2,3-Dihydrofarnesal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32480-08-3
Record name 2,3-Dihydrofarnesal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32480-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrofarnesal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,11-trimethyl-trans-6,10-dodecadienal; reaction mass of: 3,7,11-trimethyl-cis-6,10-dodecadienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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